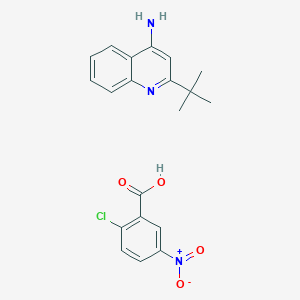

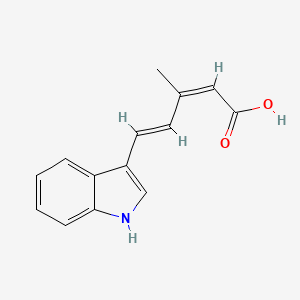

![molecular formula C21H15FN2O2 B5538732 4-氟基-N-[3-(5-甲基-1,3-苯并恶唑-2-基)苯基]苯甲酰胺](/img/structure/B5538732.png)

4-氟基-N-[3-(5-甲基-1,3-苯并恶唑-2-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide" is a compound that belongs to a class of organic compounds that are of interest due to their unique chemical structures and potential for diverse applications. These compounds often exhibit a range of activities that make them subjects of study in organic chemistry and materials science.

Synthesis Analysis

The synthesis of similar fluorinated benzoxazol derivatives involves novel methodologies, including nucleophilic vinylic substitution reactions of gem-difluoroenamides and fluorinated ynamides, yielding compounds with potential heterocyclic applications. For instance, Meiresonne et al. (2015) explored the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the unique electrophilic reactivity conferred by fluorination at the β-position of the enamide moiety (Meiresonne et al., 2015).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of fluorinated benzamides. Deng et al. (2013) characterized a similar compound, revealing its crystal structure through X-ray diffraction. This method elucidates the arrangement of atoms within the molecule, offering insights into its geometric configuration (Deng et al., 2013).

Chemical Reactions and Properties

Fluorinated benzamides participate in various chemical reactions, demonstrating unique reactivities due to the presence of the fluorine atom. Studies such as those by Moreno-Fuquen et al. (2019) and Gao et al. (2013) discuss the synthesis of benzamide derivatives through microwave-assisted Fries rearrangement and their selectivity as histamine H3 receptor antagonists, respectively. These studies underscore the impact of fluorination on the chemical behavior of benzamides (Moreno-Fuquen et al., 2019) (Gao et al., 2013).

科学研究应用

阿尔茨海默病血清素受体成像

氟代苯甲酰胺衍生物已被用作分子成像探针,以量化大脑中的受体密度,特别是用于研究阿尔茨海默病。例如,一种选择性血清素 1A (5-HT(1A)) 分子成像探针与正电子发射断层扫描 (PET) 结合使用,以量化 5-HT(1A) 受体密度,从而深入了解阿尔茨海默病的神经学基础及其进展(Kepe 等人,2006)。

脑部 β-淀粉样斑块成像

放射氟代聚乙二醇化苯并苯恶唑衍生物已被合成并评估为阿尔茨海默病中脑部 β-淀粉样斑块成像的潜在 PET 探针。这些化合物对 Aβ(1-42) 聚集体表现出高亲和力,并在区分患病脑组织和正常脑组织方面显示出前景,表明它们在诊断和研究阿尔茨海默病进展中的作用(Cui 等人,2012)。

氟代苯甲酰胺的抗菌活性

含有噻唑和噻唑烷环的氟代苯甲酰胺对多种病原体表现出有希望的抗菌活性。具体而言,这些化合物中苯甲酰基团第 4 位上的氟原子对于增强其抗菌功效至关重要,突出了氟代苯甲酰胺在开发新型抗菌剂中的潜力(Desai 等人,2013)。

有机合成中的亲核乙烯基取代

N-苯甲酰基 β,β-二氟烯酰胺和 N-苯甲酰基氟代酰胺中的氟原子在杂环合成中已被利用,展示了氟化提供的独特的亲电反应性。这些化合物通过亲核乙烯基取代反应作为合成氟代杂环的前体,例如 2-氟-1,4-苯并恶嗪和 2-氟-1,4-苯并恶氮杂-5-酮(Meiresonne 等人,2015)。

氟-18 标记拮抗剂的开发

已合成已知分子的氟代衍生物用于 PET 成像,证明了氟化在开发具有合适药代动力学和结合性质的诊断剂中的关键作用。这些进展强调了氟代化合物在提高神经和肿瘤学应用中分子探针的功效和选择性方面的作用(Lang 等人,1999)。

属性

IUPAC Name |

4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O2/c1-13-5-10-19-18(11-13)24-21(26-19)15-3-2-4-17(12-15)23-20(25)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIGCOVTGULFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

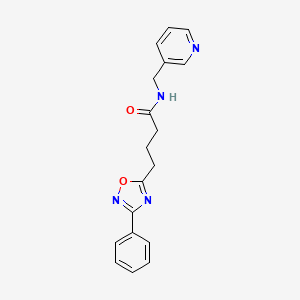

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

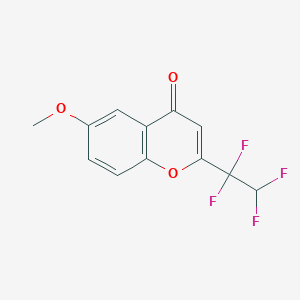

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

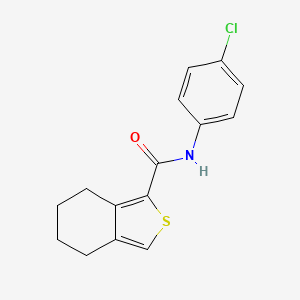

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)